![molecular formula C23H26FN3O2 B4579867 N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)
N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine
Overview
Description
The chemical compound is a complex organic molecule featuring a pyrazole ring substituted with fluorophenyl and methoxyphenyl groups, linked to a tetrahydropyran ring through a methylamine bridge. Its structure suggests potential interest in pharmaceutical chemistry and materials science due to the presence of heterocyclic components and functional groups that could impart unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves reductive amination processes, utilizing reducing agents like NaBH4/I2 in neutral conditions at room temperature (Bawa, Ahmad, & Kumar, 2009). This methodology can be adapted for the targeted compound, indicating a versatile approach for the synthesis of secondary amines from aldehydes or ketones, which are pivotal in producing biologically active molecules and intermediates for pharmaceuticals and fine chemicals.
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into their conformation and spatial arrangement. For instance, X-ray crystallography studies on similar molecules have shown that they crystallize in specific space groups, allowing for detailed understanding of intramolecular and intermolecular interactions, which are crucial for their reactivity and stability (Hayvalı, Unver, & Svoboda, 2010).
Chemical Reactions and Properties
Compounds with a pyrazole core are known for participating in various chemical reactions, including condensation, cyclization, and nucleophilic substitution, offering a wide range of functionalization possibilities. Their reactivity is often dictated by the nature of substituents on the pyrazole ring, influencing their electronic properties and steric hindrance (Agekyan & Mkryan, 2015).
Scientific Research Applications
Chemical Synthesis and Molecular Structure
Research into molecules with complex structures similar to N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine often focuses on synthetic methodologies and structural analysis. For instance, studies on pyrazole and pyrazoline derivatives reveal their synthesis through various chemical reactions, highlighting the importance of these molecules as intermediates in organic synthesis (Bawa, Ahmad, & Kumar, 2009). Such compounds are studied for their structural characteristics, where crystallographic analysis can provide insights into molecular conformations, aiding in the design of new materials or drugs (Köysal, Işık, Sahin, & Palaska, 2005).
Biological Activities
Compounds structurally related to the queried molecule are frequently explored for their biological activities, including antibacterial, antifungal, and anticancer properties. Pyrazole derivatives, for instance, have been identified for their antitumor, antifungal, and antibacterial pharmacophore sites, offering potential as therapeutic agents (Titi et al., 2020). Such research underscores the relevance of these molecular frameworks in the development of new drugs and treatments.
Materials Science
On a materials science front, derivatives of complex molecules akin to N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine may be investigated for their properties and applications in novel materials. The modification of polymers with amine compounds to enhance their properties is one area of study, demonstrating how such molecules can impact the development of materials with specific characteristics for industrial, technological, or medical applications (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
N-[[3-(3-fluorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]methyl]-N-methyloxan-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2/c1-26(20-10-12-29-13-11-20)15-18-16-27(21-6-8-22(28-2)9-7-21)25-23(18)17-4-3-5-19(24)14-17/h3-9,14,16,20H,10-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGWEVIXWLGZSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN(N=C1C2=CC(=CC=C2)F)C3=CC=C(C=C3)OC)C4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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